![molecular formula C9H5BrN2O B12623294 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 918331-14-3](/img/structure/B12623294.png)
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-b]pyrrolizin-8(1H)-one core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of pyrrolo[2,3-b]pyrrolizin-8(1H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrrolizin-8(1H)-one derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can modulate signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and differentiation .
Comparación Con Compuestos Similares
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol
Comparison: Compared to similar compounds, 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific structural features and reactivity. The presence of the bromine atom in the pyrrolizinone core distinguishes it from other pyrrolo[2,3-b] derivatives, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918331-14-3 |
|---|---|
Fórmula molecular |
C9H5BrN2O |
Peso molecular |
237.05 g/mol |
Nombre IUPAC |
3-bromo-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C9H5BrN2O/c10-5-4-11-7-8(5)12-3-1-2-6(12)9(7)13/h1-4,11H |
Clave InChI |
ABGPKSFYHBKPKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
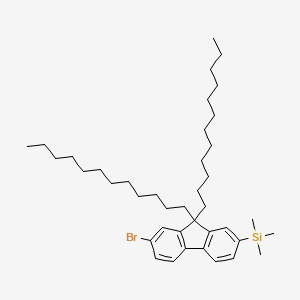
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
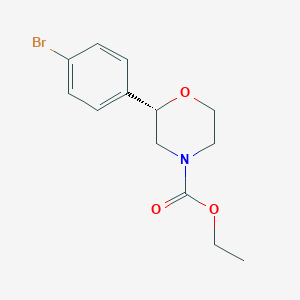
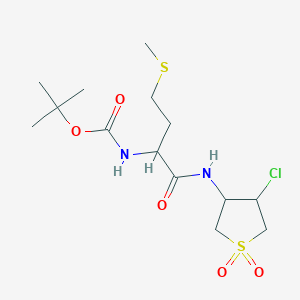
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
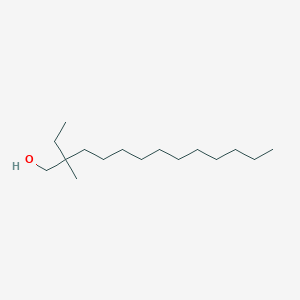
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
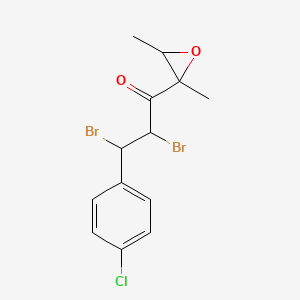
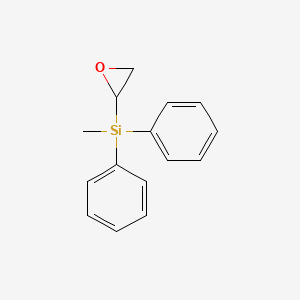
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
